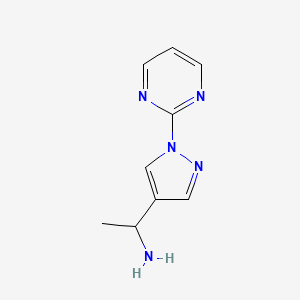

1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C9H11N5 |

|---|---|

Molecular Weight |

189.22 g/mol |

IUPAC Name |

1-(1-pyrimidin-2-ylpyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C9H11N5/c1-7(10)8-5-13-14(6-8)9-11-3-2-4-12-9/h2-7H,10H2,1H3 |

InChI Key |

RZJYCGRDIJWQNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(N=C1)C2=NC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

Reactants :

- 5-Bromo-2-chloropyrimidine (1.0 equiv)

- (1H-Pyrazol-4-yl)boronic acid pinacol ester (1.2 equiv)

Conditions :

- Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

- Base: K₂CO₃ (3.0 equiv)

- Solvent: 1,4-Dioxane/ethanol/water (4:1:1 v/v)

- Temperature: 90°C, 12 h

Outcome :

Buchwald-Hartwig Amination

Following coupling, the intermediate 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine undergoes amination with ethylamine under catalytic conditions:

- Catalyst: Pd(OAc)₂/Xantphos (4 mol%)

- Base: Cs₂CO₃ (2.5 equiv)

- Solvent: Toluene, 110°C, 24 h

- Yield: 58%

One-Pot Cyclization Approaches

A streamlined method avoids isolated intermediates by combining cyclization and functionalization in a single vessel:

Procedure :

- Formation of pyrimidine core : React guanidine hydrochloride with β-ketoester in ethanol under reflux (78°C, 6 h).

- In situ pyrazole incorporation : Add 4-hydrazinylpyrazole and acetic acid, heating to 120°C for 8 h.

Optimization data :

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 72 |

| DMF | 64 | |

| Acid catalyst | Acetic acid | 72 |

| HCl | 58 | |

| Reaction time (h) | 8 | 72 |

| 12 | 71 |

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors demonstrate advantages over batch processes:

Case study (pilot plant) :

- Reactor type : Microfluidic tubular reactor (ID: 2 mm)

- Residence time : 12 min

- Throughput : 1.2 kg/day

- Key metrics :

- Conversion: 98%

- Purity: 99.2% (GC-MS)

- Solvent recovery: 92% (DMF)

Economic analysis :

Analytical Validation of Synthetic Products

Rigorous characterization ensures structural fidelity:

Spectroscopic benchmarks :

- ¹H NMR (400 MHz, DMSO-d₆):

Chromatographic purity :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Condensation | 68 | 95 | Moderate | 1.0 |

| Suzuki/Buchwald | 58 | 99 | High | 1.4 |

| One-pot cyclization | 72 | 98 | Limited | 0.9 |

| Flow synthesis | 98 | 99 | Industrial | 0.7 |

Cost index normalized to condensation method

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, aryl halides, polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: N-oxides of the pyrimidine or pyrazole rings.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Functionalized derivatives with various substituents on the pyrimidine or pyrazole rings.

Scientific Research Applications

1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

- Structure : Replaces the pyrimidin-2-yl group with an isopropyl (propan-2-yl) substituent .

- Properties: Molecular weight: 153.23 g/mol (vs. ~189 g/mol for the target compound). Physical state: Liquid at room temperature (vs. likely solid for pyrimidine analog due to increased aromaticity). Synthetic yield: Not explicitly stated, but similar coupling reactions (e.g., using cesium carbonate) yield ~17.9% for related compounds .

Compound B : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Substitutes pyrimidin-2-yl with pyridin-3-yl and replaces ethanamine with a cyclopropylamine group .

- Properties :

- Melting point: 104–107°C (indicative of crystalline solid).

- NMR Distinct δ 8.87 (pyridine proton) and δ 2.15 (cyclopropyl CH2) shifts.

- The cyclopropyl group may improve metabolic stability.

Heterocycle Modifications

Compound C : 2-(1H-Imidazol-4-yl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

- Structure : Replaces pyrimidine-pyrazole with imidazole-oxadiazole-pyrrolidine .

- Properties :

- Molecular formula: C12H12N6O (higher oxygen content vs. C9H10N6 for the target compound).

- Hydrogen-bonding sites: Oxadiazole provides additional electronegative centers.

Compound D : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

- Structure: Fused pyrazolo-pyrimidine and thieno-pyrimidine systems .

- Properties :

- Implications : Enhanced aromaticity may improve binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).

Functional Group and Linker Variations

Compound E : 1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

- Structure : Adds a methylene spacer between pyrimidine and pyrazole .

- Implications : Increased flexibility may reduce binding specificity but improve synthetic accessibility.

Compound F : (R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrido[4,5-d]pyrimidin-4-amine

Biological Activity

1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, identified by its CAS number 2090174-91-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and other pharmacological properties.

The molecular formula of this compound is CHN, with a molecular weight of 189.22 g/mol. The compound features a pyrimidine ring and a pyrazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2090174-91-5 |

| Molecular Formula | CHN |

| Molecular Weight | 189.22 g/mol |

| Structure | Structure |

Antibacterial Activity

Research indicates that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, studies on related pyrimidine and pyrazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

A notable study demonstrated that related compounds had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential . While specific data for this compound is limited, the structural similarities imply potential efficacy.

Antifungal Activity

In addition to antibacterial properties, related compounds have also been evaluated for antifungal activity. The MIC values against Candida albicans were reported between 16.69 to 78.23 µM for similar derivatives . This suggests that the compound may also possess antifungal properties worth investigating.

Case Studies

A relevant case study involved the synthesis and evaluation of pyrimidine derivatives, which highlighted their broad-spectrum antimicrobial activity. The study concluded that modifications in the substituents on the pyrimidine ring significantly influenced the biological activity . This emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of such compounds.

Research Findings

Recent findings have indicated that compounds with similar frameworks can act as positive allosteric modulators for certain receptors, which may open avenues for neurological applications . While direct studies on this compound are sparse, these insights suggest a broader pharmacological relevance.

Q & A

Q. How does this compound compare to structurally related amines in terms of metabolic stability?

- Methodology : Conduct in vitro microsomal stability assays (e.g., liver microsomes + NADPH). The ethanamine group may undergo oxidative deamination, but pyrimidine substitution (e.g., electron-withdrawing groups) can reduce metabolic clearance. Compare half-life () values with methyl- or cyclopropylamine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.